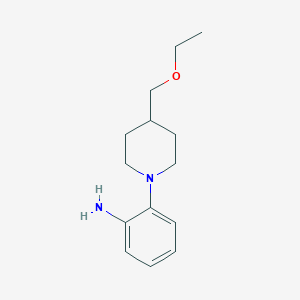
2-(4-(Ethoxymethyl)piperidin-1-yl)anilin
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Pharmakologische Synthese
Piperidin-Derivate, einschließlich “2-(4-(Ethoxymethyl)piperidin-1-yl)anilin”, sind für die Synthese von Pharmazeutika von entscheidender Bedeutung. Sie kommen in über zwanzig Klassen von Arzneimitteln vor und spielen eine wichtige Rolle in der pharmazeutischen Industrie. Die Struktur der Verbindung ist aufgrund ihres Piperidin-Molekülteils, das ein häufiges Element in von der FDA zugelassenen Medikamenten ist, vorteilhaft für die Herstellung von Medikamenten .
Antikrebsmittel
Forschungen zeigen, dass Piperidin-Derivate als Antikrebsmittel eingesetzt werden können. Die Ethoxymethylgruppe in der Verbindung kann zur Synthese neuer Antikrebsmedikamente beitragen, die möglicherweise neue therapeutische Optionen für die Behandlung bieten .
Antimikrobielle Anwendungen
Die antimikrobiellen Eigenschaften von Piperidin-Derivaten machen “this compound” zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe. Dies könnte zur Entwicklung neuer Antibiotika oder Antiseptika führen .
Entwicklung von Analgetika
Piperidin-Derivate sind für ihre analgetischen Eigenschaften bekannt. Diese Verbindung könnte bei der Entwicklung neuer Schmerzmittel eingesetzt werden, insbesondere bei der Behandlung von neuropathischen Schmerzen, bei denen Piperidinstrukturen ihre Wirksamkeit gezeigt haben .
Entzündungshemmende Medikamente
Das entzündungshemmende Potenzial von Piperidin-Derivaten legt nahe, dass “this compound” bei der Synthese von Medikamenten zur Behandlung von entzündlichen Erkrankungen wie Arthritis oder Asthma eingesetzt werden könnte .
Antipsychotika
Aufgrund der Rolle von Piperidin-Derivaten bei der Entwicklung von Antipsychotika könnte diese Verbindung zur Entwicklung neuer Behandlungen für psychische Störungen beitragen, die möglicherweise Alternativen zu den derzeitigen Antipsychotika bieten .
Antivirenforschung
Die Struktur von “this compound” könnte für ihre antivirale Anwendung untersucht werden, insbesondere bei der Entwicklung von Medikamenten, die auf neuartige oder resistente Virusstämme abzielen .
Behandlung neurodegenerativer Erkrankungen
Piperidin-Derivate wurden mit anti-Alzheimer-Aktivität in Verbindung gebracht. Forschungen zu “this compound” könnten zu neuen Ansätzen bei der Behandlung neurodegenerativer Erkrankungen, einschließlich Alzheimer und Parkinson, führen .
Safety and Hazards
The safety information for 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are structurally similar to this compound, have been designed as inhibitors for anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . These kinases are often implicated in the development of various cancers.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Biochemische Analyse
Biochemical Properties
2-(4-(Ethoxymethyl)piperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .
Cellular Effects
The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can alter the expression of specific genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term exposure to 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can cause damage to vital organs and disrupt normal physiological functions .
Metabolic Pathways
2-(4-(Ethoxymethyl)piperidin-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline .
Transport and Distribution
The transport and distribution of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may localize to specific cellular compartments or accumulate in certain tissues. The distribution pattern of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline is crucial for its activity and function. It may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, this compound could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes. The precise localization of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can determine its interaction with other biomolecules and its overall biological impact .
Eigenschaften
IUPAC Name |
2-[4-(ethoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,2,7-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTDEJVOJMCUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)

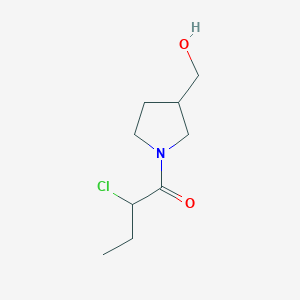
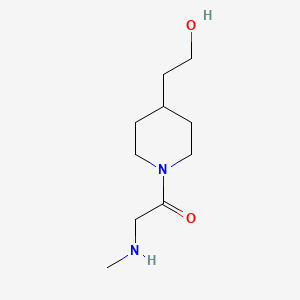
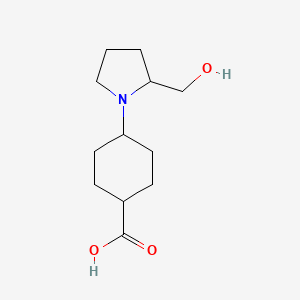
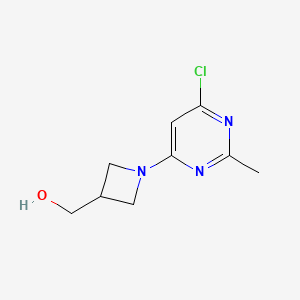

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
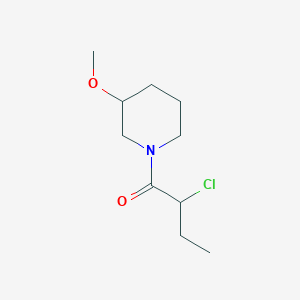

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)

